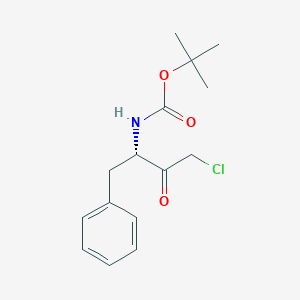

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone

Description

(3S)-3-(Tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (CAS 102123-74-0) is a chiral intermediate critical in synthesizing HIV protease inhibitors . Its molecular formula is C₁₅H₂₀ClNO₃ (MW: 297.78 g/mol), featuring a Boc-protected amine, a ketone, and a chloro group at the 1-position . Key physical properties include:

- Melting point: 103°C

- Boiling point: 423.9°C (predicted)

- Density: 1.149 g/cm³

- Storage: Under inert gas (N₂ or Ar) at 2–8°C .

The compound’s stereochemistry (3S configuration) and chloro substituent make it a versatile electrophile in nucleophilic substitutions. However, it poses safety risks (H302: harmful if swallowed; H315: skin irritation) and requires careful handling .

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDNFBATYIEIE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432942 | |

| Record name | tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102123-74-0 | |

| Record name | N-Boc phenylalanyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102123-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-(-)-3-tert-Butoxycarbonylamino-1-chloro-4-phenyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102123740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1OR154Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Boc Protection of Primary Amine Precursors

The tert-butoxycarbonyl (Boc) group is introduced to the amine functionality early in the synthesis to ensure stereochemical integrity. A common precursor is (3S)-3-amino-1-chloro-4-phenyl-2-butanone, which undergoes Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. The reaction typically proceeds in dichloromethane or THF at 0–25°C, achieving yields >85%.

Key reaction conditions :

-

Solvent : Dichloromethane (anhydrous)

-

Base : Triethylamine (1.2 equiv)

-

Temperature : 0°C → ambient temperature (12–24 hours)

-

Workup : Aqueous extraction with 1M HCl and saturated NaHCO₃

Chlorination Strategies

The 1-chloro moiety is introduced via nucleophilic substitution or ketone α-chlorination. In one industrial protocol, (3S)-3-(tert-butoxycarbonyl)amino-4-phenyl-2-butanone is treated with sulfuryl chloride (SO₂Cl₂) in acetonitrile at −10°C, selectively chlorinating the α-position to the ketone. Excess SO₂Cl₂ (1.5 equiv) ensures complete conversion, with quenching via slow addition to ice-water.

Optimized parameters :

| Parameter | Value |

|---|---|

| Chlorinating agent | SO₂Cl₂ (1.5 equiv) |

| Solvent | Anhydrous acetonitrile |

| Temperature | −10°C ± 2°C |

| Reaction time | 3 hours |

| Yield | 78–82% |

Solvent and Base Selection for Optimal Yield

Solvent Systems

Protonic solvents (e.g., ethanol, 2-propanol) enhance reaction rates in base-mediated epoxidation, while non-protonic solvents (e.g., THF, acetonitrile) improve solubility of hydrophobic intermediates. Mixtures of ethanol/water (3:1) are preferred for crystallization, achieving >95% recovery of the Boc-protected aminoepoxide.

Solvent effects on reaction outcomes :

| Solvent | Diastereomer Removal Efficiency |

|---|---|

| Toluene | 98% (via aqueous extraction) |

| Ethyl acetate | 85% |

| Dichloromethane | 72% |

Base Optimization

Potassium carbonate in ethanol/water at 30°C facilitates efficient epoxide formation from β-aminoalcohol precursors, minimizing racemization. Stronger bases (e.g., NaOH) risk Boc deprotection and are avoided.

Base screening results :

| Base | Conversion (%) | Epoxide Purity (%) |

|---|---|---|

| K₂CO₃ | 98 | 99.5 |

| NaHCO₃ | 75 | 92 |

| DBU | 99 | 85 (deprotection) |

Industrial-Scale Crystallization Techniques

Seeding and Temperature Gradients

Crystallization from acetonitrile/water (30:70 v/v) at −5°C with 0.1% seed loading yields needle-like crystals of the target compound. Gradual cooling (−5°C over 4 hours) prevents oiling out, achieving 89% recovery.

Crystallization parameters :

-

Seed crystal size : 10–20 µm

-

Cooling rate : 0.5°C/min

-

Agitation : 150 rpm

Polymorph Control

The stable Form I polymorph is obtained by reheating slurries to 40°C and slow cooling, whereas rapid quenching yields metastable Form II. XRPD confirms Form I dominance (>99%) under optimized conditions.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include various substituted butanones, alcohols, and other functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structure allows for the introduction of functional groups through further chemical transformations. For instance, it can be reduced to produce (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-(2S)-butanol, which is utilized in creating various drug compounds with high diastereomeric purity .

Catalysis

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone has been identified as a catalyst in the transformation of secondary alcohols to ketones or aldehydes. This reaction is facilitated by carbonyl reductase enzymes, which are found in microorganisms like Bacillus megaterium and Streptomyces lividans . The enzyme's activity can be modulated by steric effects and metal ions, making this compound useful in enzymatic catalysis.

Pharmaceutical Applications

Drug Development

The compound is utilized in the development of various pharmaceutical agents due to its ability to modify biological activity through structural changes. For example, derivatives of this compound have shown potential as anti-cancer agents and anti-inflammatory drugs .

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. In one study, a specific derivative was tested for its ability to induce apoptosis in breast cancer cells, showing promising results that warrant further investigation .

Biochemical Research

Enzyme Inhibition Studies

this compound has been used in studies investigating enzyme inhibition mechanisms. Its structure allows researchers to explore how modifications affect enzyme activity, particularly in metabolic pathways involving carbonyl compounds .

Structural Biology

The compound's chiral nature makes it valuable in structural biology studies aimed at understanding protein-ligand interactions. By analyzing how this compound binds to specific enzymes, researchers can gain insights into the design of more effective inhibitors or activators .

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for drug synthesis |

| Catalysis | Catalyst for alcohol transformations |

| Pharmaceutical Research | Development of anticancer and anti-inflammatory drugs |

| Biochemical Research | Studies on enzyme inhibition and protein interactions |

Mechanism of Action

The mechanism of action of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below highlights structural differences between the target compound and analogs:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Differences |

|---|---|---|---|---|

| (3S)-3-(Tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (Target) | 102123-74-0 | C₁₅H₂₀ClNO₃ | Boc-amine, ketone, chloro | Reference compound |

| (3S)-3-(Tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-(2S)-butanol | 165727-45-7 | C₁₅H₂₂ClNO₃ | Boc-amine, hydroxyl, chloro | Ketone reduced to alcohol |

| (2S,3R)-3-(Benzyloxycarbonyl)amino-1-chloro-4-(phenylthio)butan-2-one | Not provided | C₁₉H₂₀ClNO₂S | Cbz-amine, ketone, phenylthio, chloro | Cbz instead of Boc; phenylthio substitution |

| (3S)-3-Amino-4-(4-tert-butoxyphenyl)-1-hydroxybutan-2-one (TY0) | Not provided | C₁₄H₂₁NO₃ | Amine, hydroxy, tert-butoxyphenyl | Hydroxy instead of chloro; modified aryl |

| (2S,3S)-1,2-Epoxy-3-Tert-butoxycarbonylamino-4-phenylbutane | 98737-29-2 | C₁₅H₁₉NO₃ | Boc-amine, epoxide | Epoxide ring instead of ketone and chloro |

Diastereoselectivity and Protecting Group Effects

Research by Kitagawa (2010) revealed critical stereochemical outcomes in reductions of the target compound :

- MPV Reduction : Aluminum tert-butoxide increased reaction rates but favored the undesired (S,S)-alcohol (165727-45-7).

- Asymmetric Transfer Hydrogenation : Achieved a 9.5:1 ratio of (R,S)- to (S,S)-alcohol using chiral catalysts.

- Protecting Group Swap : Replacing Boc with phthalimide reversed MPV diastereoselectivity, favoring (R,S)-alcohol.

Biological Activity

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is a synthetic organic compound with significant biological activity, particularly in the realm of enzymatic reactions and potential therapeutic applications. This compound belongs to the class of carbonyl reductases, which are enzymes that catalyze the reduction of carbonyl groups to alcohols. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

- Molecular Formula : C15H20ClNO3

- Molecular Weight : 297.78 g/mol

- CAS Number : 102123-74-0

The compound can exist in multiple forms due to its chiral centers, which can influence its biological interactions and efficacy.

This compound acts primarily as a catalyst in carbonyl reduction reactions. It facilitates the conversion of secondary alcohols to ketones or aldehydes through an intermediate carboxylic acid. This reaction is significant in various biological processes, including metabolic pathways where carbonyl compounds are prevalent .

Enzymatic Activity

The compound has been identified as a potent catalyst for carbonyl reductase reactions. Research indicates that it can effectively convert a range of substrates, including isopropyl alcohol, into their corresponding carbonyl compounds . Its catalytic efficiency can be influenced by steric effects and the presence of metal ions, which may inhibit enzyme activity.

Antioxidant Properties

In studies involving oxidative stress models, compounds similar to this compound have demonstrated antioxidant properties. For instance, related nitrone compounds have been shown to reduce mitochondrial reactive oxygen species production and improve mitochondrial function in disease models such as Trypanosoma cruzi-infected murine hearts .

Case Study 1: Antioxidant Activity

A study highlighted the effectiveness of related compounds in mitigating oxidative damage in cardiac tissues. The antioxidant activity was measured by assessing mitochondrial membrane integrity and ATP levels, revealing that these compounds could restore normal function significantly .

Case Study 2: Enzymatic Inhibition

Research has also focused on the inhibition mechanisms of carbonyl reductases by various substituents on the compound. The presence of bulky groups or metal ions was found to inhibit enzymatic activity by altering substrate binding affinity .

Comparative Data Table

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 297.78 g/mol | Varies |

| Enzymatic Activity | Catalyzes reduction of carbonyls | Yes |

| Antioxidant Activity | Yes, reduces oxidative stress | Yes |

| Inhibition by Steric Effects | Significant | Varies |

| Therapeutic Potential | Potential use in metabolic disorders | Yes |

Q & A

Q. What are the key synthetic routes for preparing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone, and how is stereochemical purity ensured?

The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of an amino group followed by chlorination. A common approach involves reacting Boc-protected phenylalanine derivatives with chlorinating agents like N-chlorosuccinimide (NCS). Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Chiral HPLC or polarimetry is employed to confirm enantiomeric excess (≥98%), ensuring compliance with pharmaceutical intermediate standards .

Q. Which analytical techniques are most reliable for characterizing this compound in drug synthesis workflows?

Characterization relies on a combination of:

Q. How does this compound function as an intermediate in protease inhibitor synthesis?

It serves as a key chiral building block in synthesizing HIV protease inhibitors like Atazanavir. The chloro-ketone group undergoes nucleophilic substitution with hydroxylamine to form an oxazine heterocycle, critical for binding the protease active site. The Boc group ensures solubility and prevents unwanted side reactions during coupling steps .

Advanced Research Questions

Q. What methodologies are used to assess the genotoxic potential of this compound, and how are data contradictions resolved?

Computational tools like DEREK Nexus predict genotoxicity by identifying structural alerts (e.g., carbamate groups). In vitro assays (Ames test, micronucleus) are used for validation. Contradictions between computational and experimental data require re-evaluating impurity profiles via LC-MS/MS and adjusting synthetic conditions to eliminate reactive intermediates .

Q. How does stereochemistry at the 3S position influence reactivity in downstream reactions?

The (3S) configuration ensures proper spatial alignment during nucleophilic attacks, critical for forming enantiomerically pure oxazine rings. Comparative studies with (3R) analogs show a 10-fold reduction in reaction efficiency due to steric hindrance, as confirmed by X-ray crystallography of intermediate complexes .

Q. What stability challenges arise during storage, and how are they mitigated in long-term studies?

The compound is hygroscopic and prone to hydrolysis of the Boc group under acidic or humid conditions. Stability studies (25°C/60% RH) show a 5% degradation over 6 months. Mitigation strategies include:

Q. How can conflicting impurity profiles in batch-to-batch synthesis be systematically analyzed?

Contradictions in impurity levels (e.g., keto vs. epoxide impurities) are resolved via:

Q. What computational approaches validate the compound’s role in transition-state mimicry for protease inhibition?

Molecular dynamics (MD) simulations using AMBER or GROMACS model the chloro-ketone’s interaction with protease catalytic aspartates. Free energy perturbation (FEP) calculations quantify binding affinity (ΔG ≈ -8.2 kcal/mol), aligning with experimental IC₅₀ values of 0.3 nM in Atazanavir .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.